molecular formula C15H22O B7990909 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol

Cat. No.: B7990909
M. Wt: 218.33 g/mol
InChI Key: LIJYNWINHCAFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol is an organic compound with the molecular formula C16H22O It is a derivative of 1-(4-isobutylphenyl)ethanol, which is known for its role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be synthesized through the hydrogenation of 4-isobutylacetophenone in the presence of a catalyst such as Raney nickel . The reaction typically involves the following steps:

    Hydrogenation: 4-isobutylacetophenone is hydrogenated in the absence of a solvent using a treated activated sponge nickel catalyst.

    Cyclopropanation: The resulting 1-(4-isobutylphenyl)ethanol is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to introduce the cyclopropyl group.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be compared with other similar compounds, such as:

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its parent compound . This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and fine chemicals.

Properties

IUPAC Name

1-cyclopropyl-1-[4-(2-methylpropyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)10-12-4-6-13(7-5-12)15(3,16)14-8-9-14/h4-7,11,14,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJYNWINHCAFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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